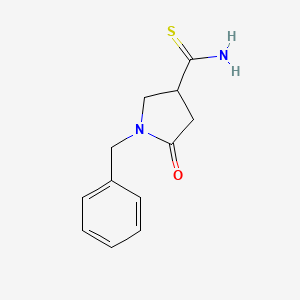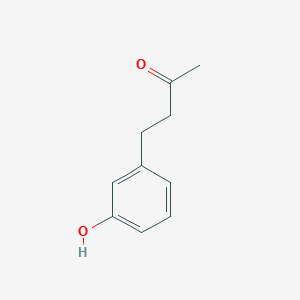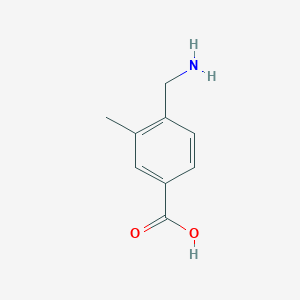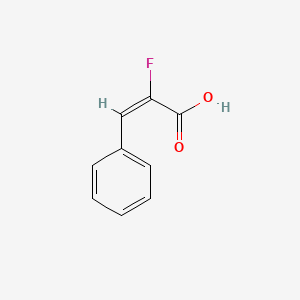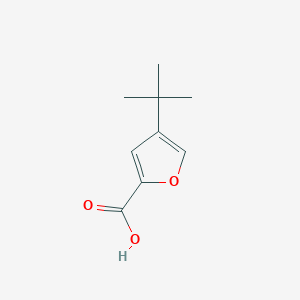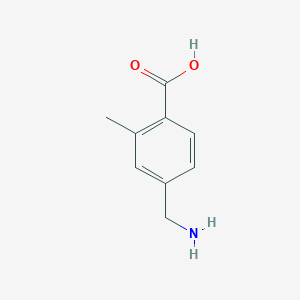
4-(Aminomethyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid typically involves the following steps:
Preparation of 4-carboxylbenzaldehyde or its alkyl ester: This can be achieved by reacting 4-carboxylbenzaldehyde with hydroxyamine to form an oxime.
Reduction of the oxime: The oxime is then reduced using hydrogen in a sodium hydroxide aqueous solution to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic reduction processes. For example, methyl 4-cyanobenzoic acid can be catalytically reduced with Raney’s nickel catalyst in the presence of ammonia to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives such as 4-guanidinomethylbenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas with a catalyst such as Raney’s nickel.
Substitution Reagents: 2-methyl-isothiourea sulfate for the formation of 4-guanidinomethylbenzoic acid.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is this compound itself.
Substitution: The major product is 4-guanidinomethylbenzoic acid.
Scientific Research Applications
4-(Aminomethyl)-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This action is crucial in controlling bleeding during surgical procedures and in treating conditions associated with excessive fibrinolysis.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
Aminocaproic acid: Another antifibrinolytic agent, it has a different structure but similar biological activity.
Tranexamic acid: A widely used antifibrinolytic agent with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups enhances its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUSOBWEUGITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
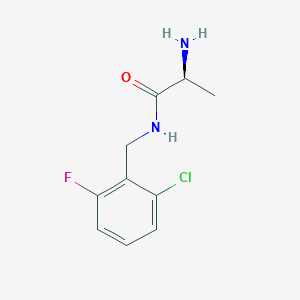
![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)
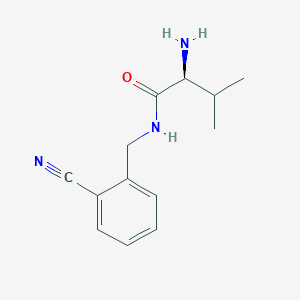
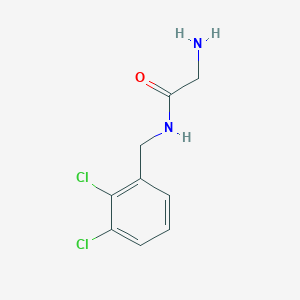
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)

